Product packaging for Z-Leu-Abu-CONH-CH2-CHOH-Ph(Cat. No.:)

Z-Leu-Abu-CONH-CH2-CHOH-Ph

Cat. No.: B10770551
M. Wt: 497.6 g/mol
InChI Key: CZZWUFZBGQIPTE-UHFFFAOYSA-N
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Description

Contextual Significance of Cysteine Proteases in Biological Regulation

Cysteine proteases are a family of enzymes that play a critical role in numerous physiological processes through the controlled breakdown of proteins. frontiersin.orgnih.gov Their activity is fundamental to protein turnover, antigen processing, hormone activation, and cellular signaling. nih.govwalshmedicalmedia.com Uncontrolled proteolysis by these enzymes is implicated in a variety of pathological conditions, making them significant targets for therapeutic intervention. walshmedicalmedia.comku.edu

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity. walshmedicalmedia.comnih.gov The most well-characterized members are the ubiquitously expressed calpain 1 and calpain 2, which are heterodimers composed of a large 80 kDa catalytic subunit and a small 30 kDa regulatory subunit. walshmedicalmedia.com These enzymes are involved in limited, specific proteolysis of target proteins rather than complete degradation, which modulates the substrate's function and localization. oup.com

Calpains participate in a wide array of cellular functions, including cell migration, proliferation, apoptosis, and signal transduction. walshmedicalmedia.combiologists.com Their activity is tightly regulated by calcium levels, phosphorylation, and the endogenous inhibitor, calpastatin. biologists.com Calpain 1 and calpain 2, while similar, have distinct roles. For instance, studies have shown that calpain 2 is specifically responsible for the proteolysis of several cytoskeletal and focal adhesion components like talin, FAK, and spectrin, and it plays a role in regulating membrane protrusion dynamics during cell migration. walshmedicalmedia.comnih.gov

Table 1: Comparison of Key Cysteine Proteases

Feature Calpain I (μ-calpain) Calpain II (m-calpain) Cathepsin B
Location Cytosol walshmedicalmedia.com Cytosol walshmedicalmedia.com Primarily Lysosomes wikipedia.orgabcam.com
Optimal pH Neutral walshmedicalmedia.com Neutral walshmedicalmedia.com Acidic abcam.com
Activator Micromolar Ca²⁺ Millimolar Ca²⁺ N/A
Primary Role Signal transduction, cell motility, apoptosis walshmedicalmedia.combiologists.com Signal transduction, cell motility, cytoskeletal remodeling walshmedicalmedia.combiologists.comnih.gov Intracellular protein degradation, ECM remodeling, apoptosis nih.govnih.gov
Structure Heterodimer (80 kDa + 30 kDa subunits) walshmedicalmedia.com Heterodimer (80 kDa + 30 kDa subunits) walshmedicalmedia.com Single-chain (~31 kDa) or two-chain (25/5 kDa) forms nih.gov

Overview of Cathepsin B

Cathepsin B is a lysosomal cysteine protease belonging to the papain family. wikipedia.orgabcam.com It plays a crucial role in intracellular protein degradation within the acidic environment of lysosomes. frontiersin.orgnih.gov While its primary function is in protein turnover, Cathepsin B is also involved in various other physiological and pathological processes, including antigen processing, hormone activation, and extracellular matrix remodeling. frontiersin.orgnih.gov It exists in several isoforms, including a single-chain form and a two-chain form, and its activity is implicated in conditions such as cancer invasion and metastasis, pancreatitis, and cardiovascular diseases. nih.govwikipedia.org In cancer, for example, increased expression and secretion of Cathepsin B can lead to the degradation of the extracellular matrix, a critical step in tumor cell invasion. nih.gov

The α-Keto Amide Moiety as a "Privileged Structure" in Drug Discovery

The α-keto amide moiety is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and has been successfully incorporated into a wide range of biologically active compounds. acs.orgnih.govresearchgate.net This motif is versatile and can be tailored to interact with various biological targets, particularly enzymes like serine and cysteine proteases. acs.org

The α-keto amide group possesses distinct chemical properties that make it advantageous for drug design. acs.org Compared to other dicarbonyl derivatives like α-ketoesters, α-keto amides exhibit enhanced stability towards plasma esterases and improved membrane permeability. acs.orgresearchgate.net They are also more metabolically stable and less reactive than corresponding aldehyde derivatives, which contributes to better pharmacokinetic profiles. researchgate.net The structure of the α-keto amide allows it to mimic a scissile amide or ester bond, making it an effective electrophilic "warhead" for designing inhibitors that target proteases. researchgate.net The two carbonyl groups can participate in hydrogen bonding interactions with the target enzyme, enhancing binding affinity. nih.gov

The primary mechanism by which peptidyl α-keto amides inhibit cysteine proteases involves a reversible covalent interaction with the enzyme's active site. nih.gov The process begins with the formation of a non-covalent enzyme-inhibitor complex. nih.gov Following this, the nucleophilic thiol group of the active site cysteine residue attacks the electrophilic keto-carbonyl carbon of the inhibitor. nih.govnih.gov This results in the formation of a stable, tetrahedral hemithioketal adduct. nih.govtandfonline.com This adduct mimics the transition state of peptide bond hydrolysis, effectively inactivating the enzyme. nih.gov

A series of peptidyl α-keto amides based on the general structure Cbz-L-Leu-D,L-AA-CONH-R, which includes the specific compound Z-Leu-Abu-CONH-CH2-CHOH-Ph, were synthesized and evaluated as inhibitors of calpain I, calpain II, and cathepsin B. nih.gov Research has shown that small hydrophobic residues like α-aminobutyric acid (Abu) are slightly favored over larger ones in the P1 position for calpain inhibition. nih.gov

Table 2: Inhibitory Activity of a Peptidyl α-Keto Amide Against Cysteine Proteases

Compound Protease Inhibition Constant (Kᵢ) in µM
Z-Leu-Abu-CONH-CH₂-Ph Calpain I 0.160
Z-Leu-Abu-CONH-CH₂-Ph Calpain II 0.230
Z-Leu-Abu-CONH-CH₂-Ph Cathepsin B 2.10

Data derived from studies on peptidyl α-ketoamides with the general structure Cbz-L-Leu-D,L-AA-CONH-R. nih.gov

Historical Development of Peptidyl Inhibitors for Cysteine Proteases

The development of inhibitors for cysteine proteases has evolved significantly over time. Early inhibitors included natural products like leupeptin, an aldehyde that reacts reversibly with the active site cysteine. nih.gov Other early developments included irreversible inhibitors such as peptidyl fluoromethyl ketones and vinyl sulfones. nih.gov While effective, a major goal has been to improve the selectivity and pharmacokinetic properties of these inhibitors.

The quest for more potent and specific inhibitors led to the design of various peptidyl derivatives. rsc.org Scientists developed peptidyl nitriles, which were found to be potent, reversible inhibitors that form covalent thioimidate adducts. ku.edu Subsequently, peptidyl Michael acceptors were designed as powerful irreversible inactivators of cysteine proteases. ku.edu The development of peptidyl α-keto amides represented a significant advancement, offering a balance of potent, reversible inhibition with improved stability and drug-like properties compared to earlier classes like aldehydes. researchgate.netnih.gov This class of compounds, including clinically used drugs like boceprevir (B1684563) and telaprevir, leverages the unique reactivity of the α-keto amide warhead to form a reversible hemithioketal with the target protease, providing effective and tunable enzyme inhibition. researchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N3O6 B10770551 Z-Leu-Abu-CONH-CH2-CHOH-Ph

Properties

Molecular Formula

C27H35N3O6

Molecular Weight

497.6 g/mol

IUPAC Name

benzyl N-[1-[[1-[(2-hydroxy-2-phenylethyl)amino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C27H35N3O6/c1-4-21(24(32)26(34)28-16-23(31)20-13-9-6-10-14-20)29-25(33)22(15-18(2)3)30-27(35)36-17-19-11-7-5-8-12-19/h5-14,18,21-23,31H,4,15-17H2,1-3H3,(H,28,34)(H,29,33)(H,30,35)

InChI Key

CZZWUFZBGQIPTE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)NCC(C1=CC=CC=C1)O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Chemical Synthesis and Structural Derivatization of Z Leu Abu Conh Ch2 Choh Ph and Analogues

Synthetic Methodologies for Dipeptidyl α-Keto Amides

The synthesis of dipeptidyl α-keto amides, such as Z-Leu-Abu-CONH-CH2-CHOH-Ph, is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. A prevalent and effective method involves the oxidation of a corresponding dipeptidyl α-hydroxy amide precursor. nih.gov This strategy is advantageous as it often proceeds in good yields and, crucially, can be performed without causing epimerization at the chiral center adjacent to the newly formed ketone. nih.gov One established method employs a TEMPO/hypochlorite oxidation system to convert the α-hydroxy amide to the α-keto amide. nih.gov

Another common approach centers on the coupling of a dipeptidyl α-ketoacid with a desired amine. nih.gov This route can be broken down into several key stages:

Preparation of the Dipeptidyl α-Ketoacid: This intermediate can be synthesized from a dipeptide acid (e.g., Cbz-Leu-Abu-OH). A method analogous to the Dakin-West reaction involves reacting the dipeptide acid with ethyl oxalyl chloride in the presence of pyridine, which initially forms a peptidyl α-enol ester. nih.gov This intermediate is then converted to the corresponding peptidyl α-ketoester, which can be saponified using a base like sodium hydroxide (B78521) (NaOH) to yield the dipeptidyl α-ketoacid. nih.gov

Amide Bond Formation: The resulting dipeptidyl α-ketoacid is then coupled with the target amine (in the case of the title compound, (R)-2-amino-1-phenylethanol) using standard peptide coupling reagents. nih.gov A common combination is 1-Hydroxybenzotriazole (HOBt) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), which facilitates the formation of the final α-keto amide. nih.gov

Solid-phase peptide synthesis (SPPS) offers a more streamlined and automatable alternative. ethz.chscispace.com Modern SPPS methods utilize protected α-ketoacid building blocks that can be incorporated directly into a growing peptide chain on a solid support. ethz.chacs.org This approach is compatible with standard Fmoc-based chemistry, allowing for the assembly of complex peptide α-ketoamides. ethz.chresearchgate.net A key advantage is that the final product is often obtained directly after cleavage from the resin, bypassing the need for separate oxidation or deprotection steps in solution. ethz.ch Some strategies employ a dithiolane derivative to protect the α-keto carbonyl functionality during synthesis, which is then removed post-assembly. scispace.comacs.org

Strategic Chemical Modifications and Analog Design

The structure of this compound can be systematically modified at several key positions to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and solubility. These modifications typically target the N-terminal protecting group (R1), the P1 amino acid residue, and the C-terminal α-keto amide substituent (R2). nih.gov

N-Protecting Group (R1) Variations

The N-terminal protecting group plays a crucial role in modulating the inhibitor's interaction with its target enzyme and influencing its physical properties like solubility. nih.gov The Benzyloxycarbonyl (Z or Cbz) group in the parent compound is a classic choice in peptide synthesis, but a wide array of other groups has been explored to improve inhibitor performance. nih.govlibretexts.org Research has shown that modifying this R1 group can lead to more soluble compounds while maintaining high potency. nih.gov For instance, replacing a hydrophobic protecting group with one containing polar functionalities can enhance aqueous solubility, which is often a desirable trait for biological applications. nih.gov In a broad study, ten different N-protecting groups were combined with various P1 and R2 substituents to generate a library of inhibitors. nih.gov Another example includes the use of a diphenylacetyl ((Ph)2CHCO) group in place of the Z-group in related analogues. google.com

Table 1: Examples of N-Protecting Group (R1) Variations in Dipeptidyl α-Keto Amide Analogues

N-Protecting Group (R1)Example Compound StructureReference
Benzyloxycarbonyl (Z)Z-Leu-Abu-CONH-... nih.gov
Diphenylacetyl ((Ph)₂CHCO)(Ph)₂CHCO-Leu-Abu-CONH-CH₂CH(OH)Ph google.com
Acetyl (Ac)Ac-Leu-Leu-Nle-H (aldehyde analogue) google.com
Various Heterocyclic/Aromatic GroupsHeterocyclic/Aromatic-CO-Leu-AA-CONH-R2 acs.org

Amino Acid Residue (P1) Substitutions

The P1 amino acid residue is a primary determinant of an inhibitor's specificity for a particular protease. The α-aminobutyric acid (Abu) in the title compound is a non-proteinogenic amino acid that has proven effective in calpain inhibition. nih.govacs.org However, substituting Abu with other amino acids, both natural and unnatural, allows for the fine-tuning of selectivity and potency against different protease targets. nih.gov Studies have systematically replaced the P1 residue to probe the enzyme's S1 subsite. For example, in one study, Abu was compared with Phenylalanine (Phe) and Norvaline (Nva). nih.gov It was found that for inhibiting calpain I, Norvaline (Nva) was often the superior choice, while for calpain II, α-aminobutyric acid (Abu) was generally preferred. nih.govacs.org The substitution of Abu with Phe has also been shown to alter the inhibitor's affinity. acs.org

Table 2: Examples of P1 Amino Acid Substitutions in Z-Leu-Based α-Keto Amide Analogues

P1 Residue (AA)Example Compound StructureKey Finding/TargetReference
α-Aminobutyric acid (Abu)Z-Leu-Abu-CONH-R2Often optimal for Calpain II inhibition. acs.org, nih.gov
Norvaline (Nva)Z-Leu-Nva-CONH-R2Often optimal for Calpain I inhibition. acs.org, nih.gov
Phenylalanine (Phe)Z-Leu-Phe-CONH-R2Substitution can increase or decrease affinity depending on the R2 group and target. nih.gov, acs.org

α-Keto Amide Nitrogen Substituent (R2) Diversification

The C-terminal R2 group, attached to the α-keto amide nitrogen, explores the S' region of the enzyme's active site and significantly influences binding affinity and specificity. An extensive range of substituents has been investigated, with one study alone exploring 44 distinct R2 groups. nih.gov These modifications range from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties. nih.govnih.gov The goal is often to introduce groups that can form additional hydrogen bonds or engage in favorable hydrophobic interactions within the enzyme's binding pocket. acs.org For example, incorporating nucleobases or methylpiperazine groups into the R2 position has been explored to generate compounds with the potential to cross the blood-brain barrier. nih.gov The parent compound's -CH2-CHOH-Ph group is a potent R2 substituent, but analogues such as Z-Leu-Abu-CONH-CH2-2-pyridyl and Z-Leu-Abu-CONH-CH2-C6H3(3,5(OMe)2) have also demonstrated very high potency against calpain II. nih.gov

Table 3: Examples of R2 Substituent Diversification in Z-Leu-Abu-Based Analogues

R2 SubstituentExample Compound StructureReference
-CH₂-CHOH-C₆H₅Z-Leu-Abu-CONH-CH₂-CHOH-C₆H₅ nih.gov
-CH₂-2-pyridylZ-Leu-Abu-CONH-CH₂-2-pyridyl nih.gov
-CH₂-C₆H₃(3,5(OMe)₂)Z-Leu-Abu-CONH-CH₂-C₆H₃(3,5(OMe)₂) nih.gov
-(CH₂)₃-adenin-9-ylCbz-Leu-D,L-Abu-CONH-(CH₂)₃-adenin-9-yl nih.gov
-(CH₂)₃-(4-methylpiperazin-1-yl)Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-(4-methylpiperazin-1-yl) nih.gov
-CH₂-TetrahydrofurylZ-Leu-Abu-CONH-CH₂-Tetrahydrofuryl googleapis.com

Stereochemical Control and Epimerization in α-Keto Amide Synthesis

Maintaining stereochemical integrity is a paramount challenge in the synthesis of peptide-based compounds, including α-keto amides. mdpi.comnih.gov The α-proton of the P1 residue, being adjacent to the newly formed keto group, is susceptible to abstraction by a base, which can lead to epimerization—the inversion of the stereocenter. nih.govmdpi.com This is a significant side reaction to be avoided, as different diastereomers can have vastly different biological activities. nih.govnih.gov For instance, the L,L diastereomers of peptidyl α-keto amides are potent inhibitors of calpain, whereas the L,D diastereomers are poor inhibitors. nih.gov

Studies have shown that while the stereochemistry of these compounds is stable in acidic or unbuffered conditions, epimerization can occur rapidly under general base-catalyzed conditions. nih.gov Therefore, synthetic strategies are designed to minimize this risk.

Mild Oxidation: The use of mild and stereospecific oxidation methods, like the TEMPO-based oxidation of α-hydroxy amide precursors, is a key strategy to form the α-keto amide without inducing epimerization. nih.gov

Fmoc-SPPS with Protected Building Blocks: Modern solid-phase synthesis approaches that use pre-formed, enantiopure α-ketoacid building blocks with acid-labile protecting groups have been shown to produce peptide α-ketoamides without detectable epimerization during synthesis or purification. ethz.ch

Reaction Condition Control: During solution-phase coupling reactions, careful control of temperature and base is critical. nih.gov For example, initiating the coupling of the α-ketoacid and amine at a low temperature (e.g., -10 °C) before allowing it to proceed at room temperature can help suppress side reactions. nih.gov

The difficulty in separating epimerized products due to their similar physical characteristics underscores the importance of preventing this reaction from occurring in the first place. mdpi.comnih.gov

Enzymatic Inhibition Profile and Substrate Specificity Investigations

Quantitative Inhibition Kinetics for Calcium-Activated Proteases

There is no specific Ki value available in the reviewed literature for the inhibition of Calpain I by Z-Leu-Abu-CONH-CH2-CHOH-Ph. Research has indicated that while the compound does inhibit general calpain activity in cell-based assays, this does not directly correlate to its selective inhibition of purified μ-calpain (Calpain I) nih.gov.

Similar to Calpain I, a specific Ki value for the inhibition of Calpain II by this compound is not provided in the available scientific literature. The compound has been shown to be cytoprotective and to inhibit calpain in rabbit renal proximal tubules, but its specific potency against purified m-calpain (Calpain II) has not been quantified in the reviewed sources nih.gov.

EnzymeInhibitorKi Value
Calpain IThis compoundData not available
Calpain IIThis compoundData not available

Due to the absence of specific Ki values for Calpain I and Calpain II, the isoform selectivity ratio for this compound cannot be calculated. The determination of whether this inhibitor preferentially targets μ-calpain or m-calpain in purified systems remains to be established nih.gov.

Inhibition Characteristics Against Other Cysteine Proteases

The inhibitory spectrum of this compound extends to other cysteine proteases, though detailed quantitative data for the specific compound is limited.

Specific inhibitory constants for this compound against Cathepsin B are not available in the reviewed literature. Cathepsin B is a lysosomal cysteine protease, and while some calpain inhibitors show cross-reactivity, the specific interaction between this compound and Cathepsin B has not been quantitatively detailed in the available research.

EnzymeInhibitorInhibition Data
Cathepsin BThis compoundData not available

Studies involving this compound have highlighted that its cytoprotective effects may not solely be attributed to calpain inhibition, suggesting potential interactions with other proteases nih.gov. However, a comprehensive profile of its cross-reactivity with a broad range of non-target proteases is not detailed in the currently available scientific literature. The problems with known calpain inhibitors often include a lack of specificity, and it is suggested that the cytoprotective actions of some compounds may be due to the inhibition of other proteases in addition to calpains nih.gov.

Substrate Specificity Profiling for this compound

The substrate specificity of the synthetic peptide derivative, this compound, has been primarily investigated in the context of its activity as a calpain inhibitor. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes. Research has focused on understanding the inhibitory potential of this compound and its selectivity towards different calpain isoforms and other proteases.

Initial studies identified this compound as one of several novel dipeptide and tripeptide inhibitors of calpains designed to protect against cell death. nih.gov A key study evaluated the efficacy of seven such novel inhibitors in preventing anoxia- and toxicant-induced cell death in rabbit renal proximal tubules (RPT). nih.gov In this cellular model, this compound was one of only three compounds that demonstrated a cytoprotective effect and inhibited calpain activity. nih.gov

However, the investigation into its specific inhibitory profile revealed a complex picture. The cytoprotective activity and the ability of this compound to inhibit calpain in the cellular environment did not show a direct correlation with its ability to selectively inhibit purified µ-calpain (calpain-1) or m-calpain (calpain-2). nih.gov This finding suggests that the compound may not be highly selective for a specific calpain isoform. Furthermore, the researchers hypothesized that the cytoprotective effects of some of the tested compounds, including potentially this compound, might be due to the inhibition of other proteases in addition to calpains. nih.gov This indicates that this compound may have a broader substrate specificity than just the calpain family.

Detailed quantitative data, such as inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against a wide panel of proteases, are not extensively documented in publicly available scientific literature. The primary research highlights its efficacy in a cellular context but also underscores the need for more in-depth biochemical assays to fully elucidate its substrate specificity and selectivity profile.

The research findings on the inhibitory activity of this compound and related compounds from the key study are summarized in the table below.

CompoundInhibition of Calpain in RPTCytoprotection in RPT
This compoundYesYes
Z-Leu-Phe-COOHYesYes
Z-Leu-Phe-CONH-EtYesYes
Z-Leu-Phe-COOEtNo>60%
Z-Leu-Abu-CONH-CH2-CHOH-C6F5No>60%
Z-Leu-Abu-CONH-CH2-2-quinolinylNo>60%
Z-Leu-Abu-CONH(CH2)3-morpholineNoNo
Table 1: Summary of the inhibitory and cytoprotective effects of this compound and related compounds in rabbit renal proximal tubules (RPT). Data is qualitatively derived from the findings of Edelstein et al. nih.gov

Molecular and Cellular Mechanisms of Action

Elucidating Binding Mechanisms of Z-Leu-Abu-CONH-CH2-CHOH-Ph at the Active Site

The binding of this compound to the active site of calpain is a critical step in its inhibitory function. This interaction is characterized by a combination of covalent and non-covalent forces that stabilize the inhibitor-enzyme complex.

Peptidomimetic inhibitors like this compound often feature a reactive group, or "warhead," that can form a covalent bond with the catalytic cysteine residue in the active site of calpain. acs.orgnih.gov This covalent interaction, often a reversible thiohemiketal formation, is a key feature of many potent calpain inhibitors and contributes significantly to their inhibitory efficacy. acs.org

The specificity of calpain inhibitors is largely determined by how their side chains fit into the hydrophobic pockets (S1, S2, etc.) of the calpain active site. acs.orgmdpi.com The leucine (B10760876) and aminobutyric acid (Abu) residues of this compound are designed to occupy these pockets, forming favorable hydrophobic contacts. acs.org

In addition to hydrophobic interactions, hydrogen bonds play a critical role in stabilizing the inhibitor-enzyme complex. acs.orgnih.gov The amide groups of the peptide backbone and the hydroxyl group of the inhibitor can form hydrogen bonds with residues in the active site, such as His163, Gly143, and Cys145. nih.gov The terminal phenyl group of the inhibitor can also participate in π-stacking interactions with aromatic residues in the active site, further enhancing binding affinity. mdpi.com The precise pattern of hydrogen bonding and hydrophobic interactions is what distinguishes the binding of different inhibitors and contributes to their selectivity for specific calpain isoforms. acs.orgnih.gov

Downstream Cellular Pathways Modulated by Calpain Inhibition

By inhibiting calpain activity, this compound can modulate a variety of downstream cellular signaling pathways. These effects are a direct consequence of preventing the cleavage of specific calpain substrates, which are often key regulatory proteins.

Calpain inhibition has been shown to influence the activation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway. nih.gov In some cell types, calpain inhibition can lead to the activation of ERK. nih.gov This can occur through various mechanisms, including the prevention of the degradation of upstream activators or the inhibition of phosphatases that deactivate ERK. researchgate.net For instance, calpain can cleave and inactivate certain protein tyrosine phosphatases, so its inhibition would lead to sustained phosphatase activity and potentially altered kinase signaling. researchgate.net

Conversely, in other contexts, calpain activation is necessary for ERK activation. oncotarget.com The precise effect of calpain inhibition on the ERK pathway appears to be cell-type and stimulus-dependent.

Table 1: Effects of Calpain Inhibition on Kinase Pathways
PathwayEffect of Calpain InhibitionCellular ContextReference
ERK/MAPKActivationHuman monocytes nih.gov
PI3K/AktEnhancement of activityNIH 3T3 cells pnas.org
GSK-3βInhibition (indirect)Ischemic myocardium nih.gov

A primary function of calpains is the limited proteolysis of target proteins, leading to their activation, inactivation, or altered localization. frontiersin.org Calpain inhibitors like this compound prevent this degradation, thereby stabilizing the levels of calpain substrates.

Two important substrates in this context are PTEN (phosphatase and tensin homolog) and SCOP (suprachiasmatic nucleus circadian oscillatory protein). PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. nih.gov Calpain-2 has been shown to degrade PTEN, and inhibition of calpain-2 can prevent this degradation, leading to increased PTEN levels and subsequent modulation of Akt signaling. nih.govjneurosci.org

SCOP is a negative regulator of the ERK pathway. mdpi.com Calpain-1 can cleave SCOP, and inhibition of calpain-1 can lead to the accumulation of SCOP, which in turn can suppress ERK activation. researchgate.netmdpi.com Therefore, by preventing the degradation of these and other proteins, calpain inhibitors can have profound effects on cellular signaling and function.

Table 2: Impact of Calpain Inhibition on Protein Substrates
Protein SubstrateEffect of Calpain InhibitionDownstream ConsequenceReference
PTENPrevents degradationIncreased PTEN levels, modulation of PI3K/Akt pathway nih.govjneurosci.org
SCOPPrevents degradation/recoveryAccumulation of SCOP, potential suppression of ERK pathway researchgate.netmdpi.com
SpectrinDecreased breakdownPreservation of cytoskeletal integrity oncotarget.com

In vitro studies using various cell models have demonstrated the diverse effects of calpain inhibitors. These compounds have been shown to influence cell viability, apoptosis, migration, and differentiation. nih.govfrontiersin.orgplos.org For example, in some cancer cell lines, calpain inhibition can induce apoptosis and reduce cell viability. frontiersin.org In other models, such as Schwann cells under oxidative stress, calpain inhibitors can enhance cell survival. nih.gov

The specific outcome of calpain inhibition depends on the cellular context, the specific calpain isoforms involved, and the network of signaling pathways active in the cells. For instance, in some contexts, calpain inhibition can promote cell migration, while in others it can be inhibitory. nih.govfrontiersin.org These varied effects highlight the complex and multifaceted role of calpains in cellular physiology and pathology.

Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-((S)-1-(((S)-1-((2-hydroxy-2-phenylethyl)amino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)benzyl carbamate
PTENPhosphatase and tensin homolog
SCOPSuprachiasmatic nucleus circadian oscillatory protein
ERKExtracellular signal-regulated kinase
PI3KPhosphoinositide 3-kinase
AktProtein kinase B
GSK-3βGlycogen synthase kinase 3 beta

Delineation of Differential Roles of Calpain Isoforms in Cellular Physiology

Calpains are a family of calcium-dependent cysteine proteases that play a crucial role in a variety of cellular processes. scbt.comspandidos-publications.com The two most well-characterized isoforms, Calpain-1 (μ-calpain) and Calpain-2 (m-calpain), are ubiquitously expressed and have been shown to have distinct and often opposing roles in cellular physiology. spandidos-publications.comnih.govmdpi.com While they share a high degree of homology, their primary difference lies in their calcium requirement for activation; Calpain-1 requires micromolar concentrations of Ca2+, whereas Calpain-2 requires millimolar concentrations. spandidos-publications.commdpi.com This difference in calcium sensitivity suggests that Calpain-1 is more likely to be activated under normal physiological conditions, while Calpain-2 activation may be associated with pathological states involving significant calcium influx. spandidos-publications.com

Recent research indicates that Calpain-1 and Calpain-2 have contrasting functions in synaptic plasticity and neurodegeneration. nih.govmdpi.com Calpain-1 activation is generally associated with neuroprotective effects and is necessary for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govmdpi.com Conversely, Calpain-2 activation has been linked to neurodegenerative processes and limits the extent of synaptic potentiation. nih.govmdpi.com These opposing roles are thought to be due to their association with different PDZ binding proteins, leading to distinct subcellular localizations and interactions with various signaling pathways. nih.govmdpi.com

The differential roles of these isoforms are also evident in other cellular processes such as cell migration and apoptosis. qiagen.comnih.gov For instance, in neutrophils, Calpain-1 appears to be the predominantly active isoform that negatively regulates cell migration. pnas.org In the context of cancer, upregulation of Calpain-2 has been linked to increased aggressiveness through its involvement in cell migration and invasion. wikipedia.org

Calpain-1 Mediated Functions

Calpain-1 is involved in a wide array of cellular functions, including cytoskeletal remodeling, signal transduction, and cell cycle progression. esmed.org Its activation is crucial for processes such as platelet activation and membrane fusion. esmed.org A key role of Calpain-1 is its involvement in cell adhesion and migration, which is achieved through the cleavage of various cytoskeletal and submembranous proteins. scbt.comqiagen.com

In the context of neuronal function, Calpain-1 plays a significant role in synaptic plasticity. nih.gov It has been shown to cleave several scaffolding proteins, including PSD95, GRIP, and SAP97, which are critical for synaptic structure and function. nih.gov Furthermore, Calpain-1 can modulate gene expression by cleaving β-catenin, which then translocates to the nucleus to regulate transcription. nih.gov

Calpain-1 also has a well-documented neuroprotective role. mdpi.com Studies have shown that Calpain-1 knockout mice exhibit increased neuronal cell death and larger lesion volumes following traumatic brain injury. mdpi.com This neuroprotective function is partly mediated by the cleavage of PHLPP1, which leads to the activation of the pro-survival Akt signaling pathway. mdpi.com

Table 1: Selected Substrates and Functions of Calpain-1

Substrate Cellular Function Reference
PSD95 Synaptic scaffolding nih.gov
GRIP Synaptic protein trafficking nih.gov
SAP97 Synaptic organization nih.gov
β-catenin Gene transcription nih.gov
PHLPP1 Regulation of Akt signaling, neuroprotection mdpi.com
Talin Cell migration qiagen.com
PGC-1α Mitochondrial biogenesis mdpi.com
p27 (KIP1) Cell cycle regulation qiagen.com

Calpain-2 Mediated Functions

Calpain-2 is implicated in a range of cellular processes that often contrast with those of Calpain-1, particularly in the context of neuronal health. mdpi.com While Calpain-1 is neuroprotective, Calpain-2 is largely considered to be neurodegenerative. nih.govmdpi.com Its activation is linked to the stimulation of apoptotic pathways and the inhibition of autophagy, a cellular process for clearing damaged components. mdpi.comnih.gov

One of the key mechanisms by which Calpain-2 promotes neurodegeneration is through the cleavage and inactivation of the phosphatase and tensin homolog (PTEN), a negative regulator of the mTOR pathway. nih.gov This leads to increased local protein synthesis and can contribute to excitotoxicity. nih.gov Calpain-2 has also been shown to cleave and inactivate PTPN13 (FAP1), an inhibitor of apoptosis, thereby promoting cell death. mdpi.com

In addition to its role in neurodegeneration, Calpain-2 is involved in cell migration, particularly in cancer cells where its upregulation is associated with increased invasiveness. wikipedia.orgoncotarget.com It can also modulate the activity of the RhoA signaling pathway, which is involved in actin cytoskeleton dynamics. frontiersin.org Furthermore, Calpain-2 has been found to localize in the nucleoli of colorectal cancer cells, where it plays a role in ribosomal biogenesis. oncotarget.com

Table 2: Selected Substrates and Functions of Calpain-2

Substrate Cellular Function Reference
PTEN Regulation of mTOR signaling, neurodegeneration nih.gov
PTPN13 (FAP1) Regulation of apoptosis mdpi.com
STEP Regulation of p38 signaling, neuronal death mdpi.com
Dicer Regulation of protein translation mdpi.com
mGluR1α Modulation of PI3K-Akt signaling mdpi.com
LIMK1 Regulation of actin dynamics frontiersin.org
Pro-caspase-7 Activation of apoptosis mdpi.com

Consequences of Isoform-Selective Inhibition on Cellular Responses

The distinct and often opposing roles of Calpain-1 and Calpain-2 make isoform-selective inhibition a promising therapeutic strategy for various diseases. mdpi.comgoogle.com The compound this compound, or Calpeptin, is a potent, cell-permeable inhibitor of calpains. scbt.comscbt.comrndsystems.com While it is often described as a general calpain inhibitor, some studies suggest it may have some selectivity. scbt.comscbt.com

Inhibition of calpain activity with Calpeptin has been shown to have various effects on cellular responses. For example, in a model of acute kidney injury, Calpeptin treatment reduced renal functional deterioration and tubular cell apoptosis by suppressing inflammasome signaling pathways. researchgate.netfrontiersin.orgnih.gov In models of neurodegenerative diseases like spinocerebellar ataxia, Calpeptin has been shown to improve motor behavior and reduce the accumulation of toxic protein fragments. mdpi.com

Selective inhibition of Calpain-2 has been shown to enhance learning and memory by prolonging the activation of the ERK signaling pathway. researchgate.net In a canine model of spinal cord injury, a selective Calpain inhibitor, in combination with an anti-inflammatory drug, led to reduced neuronal loss and improved locomotor function. mdpi.com This was associated with the inhibition of Calpain-induced cleavage of p35, which is involved in neuronal death pathways. mdpi.com

Conversely, the inhibition of Calpain-1 can have different consequences. For example, in resting neutrophils, where Calpain-1 is the predominant active isoform, its inhibition leads to increased cell adhesion and migration. pnas.org This suggests that in certain contexts, Calpain-1 acts as a negative regulator of cell motility. pnas.org

The development of highly selective inhibitors for Calpain-1 and Calpain-2 is an active area of research. google.com Such inhibitors would be invaluable tools for further dissecting the specific roles of each isoform and could offer more targeted therapeutic approaches for diseases involving dysregulated calpain activity. mdpi.comgoogle.com

Advanced Research Methodologies and Techniques

In Vitro Enzyme Activity Assays for Cysteine Proteases

The primary biological activity of Z-Leu-Abu-CONH-CH2-CHOH-Ph is its ability to inhibit cysteine proteases, particularly calpains. smolecule.com In vitro enzyme activity assays are fundamental to quantifying the potency and selectivity of this inhibition. These assays typically utilize a purified enzyme, a specific substrate that releases a detectable signal upon cleavage, and the inhibitor compound at varying concentrations.

A common approach involves fluorimetric assays where the substrate is a peptide conjugated to a fluorescent molecule. researchgate.net Upon cleavage by the active protease, the fluorophore is released, leading to an increase in fluorescence that can be measured over time. By performing these assays with and without this compound, researchers can determine its inhibitory constant (Ki), a measure of its binding affinity to the enzyme.

Studies have shown that this compound is a potent inhibitor of calpain II, with a reported Ki value of 15 nM. researchgate.netacs.org The selectivity of the compound is also a critical parameter, assessed by testing its inhibitory activity against a panel of other cysteine proteases, such as cathepsins. acs.org For instance, while some related α-ketoamides show broad-spectrum inhibition, others exhibit specificity for particular calpain isoforms or limited activity against cathepsin B. acs.org The pH of the assay environment is a crucial factor, as the activity of cysteine proteases can be highly pH-dependent. nih.govplos.org

Table 1: In Vitro Inhibition Data for this compound and Related Compounds

CompoundTarget EnzymeKi (nM)Reference
This compound Calpain II15 researchgate.netacs.org
Z-Leu-Abu-CONH-CH2-2-pyridylCalpain II17 researchgate.netacs.org
Z-Leu-Abu-CONH-CH2-C6H3(3,5(OMe)2)Calpain II22 researchgate.netacs.org
Z-Leu-Nva-CONH-CH2-2-pyridylCalpain I19 researchgate.net

Cell-Based Assays for Investigating Cellular Responses

To understand the physiological relevance of in vitro findings, cell-based assays are indispensable. These assays allow researchers to investigate the effects of this compound in a more complex biological context. One key application is to assess its ability to protect cells from death induced by various stressors known to activate calpains. nih.gov

For example, studies have used rabbit renal proximal tubule (RPT) suspensions to evaluate the cytoprotective effects of this compound. nih.gov In these experiments, cell death is induced by a toxic agent like antimycin A, and the ability of the compound to prevent this outcome is measured. Research has demonstrated that this compound is not only cell-permeable but also inhibits calpain activity within these cells, leading to cytoprotection. nih.gov

Furthermore, cell-based assays are crucial for studying the compound's impact on specific cellular signaling pathways. For instance, a selective calpain-2 inhibitor, Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2), has been shown to enhance learning and memory by prolonging ERK activation. researchgate.net Such studies often involve treating cultured cells, like the human neuroblastoma cell line SH-SY5Y, with the compound and then analyzing downstream signaling molecules. researchgate.net

Molecular Modeling and Computational Chemistry for Ligand-Target Interactions

Molecular modeling and computational chemistry provide invaluable insights into the specific interactions between this compound and its target enzymes at the atomic level. nih.govnih.gov These techniques are instrumental in understanding the structural basis for the compound's potency and selectivity.

Docking studies, a key component of molecular modeling, predict the preferred orientation of the inhibitor when bound to the active site of the protease. uneb.brfrontiersin.org These models can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. For α-ketoamides like this compound, it has been suggested that a hydrogen bond between the amide NH group and an amino acid residue in the active site is important for inhibitory potency. acs.org The presence of hydrophobic groups on the inhibitor is also thought to interact favorably with a hydrophobic pocket in the active site of calpain. acs.orgunipi.it

Molecular dynamics (MD) simulations can further refine these static models by simulating the dynamic behavior of the ligand-protein complex over time. frontiersin.org This can provide a more realistic representation of the binding event and help to explain the observed inhibitory activity.

Spectroscopic Techniques for Structural Characterization (e.g., NMR)

Spectroscopic techniques are essential for confirming the chemical structure and purity of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the detailed three-dimensional structure of molecules in solution. nih.gov

Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for the assignment of each atom within the structure. This detailed structural information is critical for ensuring that the correct compound is being tested in biological assays and for interpreting structure-activity relationships (SAR). SAR studies, which correlate specific structural features with biological activity, are fundamental to the process of lead optimization in drug discovery.

Proteomic Approaches for Identifying Calpain Substrates

Identifying the natural substrates of calpains is crucial for understanding their physiological and pathological roles. Proteomic approaches offer a powerful means to identify these substrates on a large scale. nih.govnih.gov By comparing the protein profiles of cells or tissues treated with and without a calpain inhibitor like this compound, researchers can identify proteins that are protected from cleavage.

One such technique is two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry. nih.govnih.gov In this method, proteins from cell lysates are separated based on their isoelectric point and molecular weight. nih.gov By comparing the protein spots from control and inhibitor-treated samples, proteins that are cleaved by calpains can be identified.

More advanced techniques like N-terminomics, or terminal amine isotopic labeling of substrates (TAILS), specifically identify cleavage products by targeting the newly generated N-termini of proteins. plos.org These unbiased approaches can reveal novel calpain substrates and provide a more comprehensive understanding of the cellular processes regulated by these proteases. The use of this compound in such studies can help to validate whether the identified proteins are indeed substrates of the calpains it inhibits.

Future Research Directions in Peptidyl α Keto Amide Chemistry

Exploration of Novel Chemical Scaffolds and Peptidomimetic Design

A primary direction for future research is the move beyond traditional peptidomimetic designs to discover novel chemical scaffolds. While peptidomimetics have proven effective, there is a drive to develop compounds with lower molecular weights and reduced peptide character to improve drug-like properties. tandfonline.comresearchgate.net This involves exploring diverse and constrained peptide-based structures, such as those incorporating α,γ-AA peptides, to enhance inhibitory activity. tandfonline.com

The design of peptidomimetic inhibitors often involves mimicking natural peptide substrates and incorporating an electrophilic warhead, like the α-ketoamide, to covalently bind to the target enzyme. tandfonline.com For instance, in the context of SARS-CoV-2 Mpro inhibitors, various aromatic and cyclic or acyclic aliphatic moieties have been used to fill the S1', S2, and S3 subsites of the protease. tandfonline.com The compound Z-Leu-Abu-CONH-CH2-CHOH-Ph itself is a peptide derivative, featuring a leucine (B10760876) residue, an α-aminobutyric acid (Abu) moiety, and a phenyl-ethanolamine fragment, a combination that provides both hydrophobic and hydrophilic characteristics suitable for biological interactions. smolecule.com

Future strategies will likely involve:

Fragment-Based Drug Design (FBDD): This approach allows for the exploration of the entire active site of an enzyme by using small fragments, which can lead to higher hit rates and binding affinities compared to traditional high-throughput screening. mdpi.com

Introduction of Novel Moieties: Incorporating unique chemical groups to improve potency and selectivity. For example, the introduction of a sulfonamide moiety on an indole (B1671886) scaffold has been shown to improve potency and selectivity for certain enzymes. acs.org

Cyclic Peptides: The synthesis of cyclic α-ketoamide peptides is a promising area, offering constrained conformations that can lead to higher affinity and stability. ethz.ch

Identification of New Therapeutic Targets for α-Keto Amide Inhibitors

The versatility of the α-ketoamide functional group makes it suitable for targeting a wide range of enzymes, and a key research focus is the identification of new therapeutic targets. acs.org While proteases, particularly cysteine proteases like calpains and viral proteases, have been a major focus, the potential of α-ketoamides extends to other enzyme classes. acs.orgtandfonline.comresearchgate.net

This compound is a known calpain inhibitor. smolecule.com Calpains are implicated in numerous cellular processes, and their over-activation is linked to various diseases, including neurodegenerative disorders, muscular dystrophy, and cancer. smolecule.comresearchgate.netnih.gov Research into selective calpain-2 inhibitors, for instance, has shown potential for treating cognitive impairment. acs.orgresearchgate.net

Future therapeutic targets for α-ketoamide inhibitors include:

Viral Proteases: The main proteases of coronaviruses (like SARS-CoV-2 Mpro) and the 3C proteases of enteroviruses are attractive targets due to their essential role in viral replication. acs.org

Proteasome: Inhibitors of the proteasome have significant applications in treating hematologic malignancies and autoimmune disorders. researchgate.net

Subtilisin-like Proteases (SUB1): The SUB1 protease in Plasmodium is a potential target for new anti-malarial drugs. malariaworld.org

Phospholipase A2 (PLA2): These enzymes are involved in inflammatory processes, making them a target for anti-inflammatory drugs. acs.org

p38 MAP Kinase: This enzyme is a target for the oral treatment of inflammatory conditions. nih.gov

The development of broad-spectrum inhibitors that can target multiple related enzymes, such as those from different virus families, is also a significant area of interest. acs.org

Integration of High-Throughput Screening and Computational Drug Design

To accelerate the discovery of new α-ketoamide inhibitors, the integration of high-throughput screening (HTS) and computational drug design is essential. These technologies allow for the rapid evaluation of large libraries of compounds and the rational design of more potent and selective inhibitors. nih.govgoogle.com

High-Throughput Screening (HTS) enables the testing of thousands of compounds against a biological target in a short period. google.com This has been instrumental in identifying initial hits from α-ketoamide libraries. For example, screening an array of approximately 38,000 α-ketoamide compounds against various proteases led to the identification of a subset with strong affinity for cysteine proteases. google.com

Computational Drug Design plays a crucial role in understanding structure-activity relationships (SAR) and in designing new molecules. tandfonline.com Molecular modeling studies can confirm the binding modes of inhibitors and explain the importance of specific chemical groups, like the α-ketoamide, in the interaction with the target protein. acs.org Techniques such as fragment-based drug design (FBDD) and molecular dynamics simulations are powerful tools for designing novel inhibitors with improved properties. mdpi.comnih.gov

The future will see a greater synergy between these approaches:

Virtual Screening: Using computational models to screen vast virtual libraries of compounds before synthesizing and testing the most promising candidates. nih.gov

Structure-Based Design: Utilizing the crystal structures of enzyme-inhibitor complexes to rationally design new inhibitors with enhanced affinity and selectivity. acs.orgmalariaworld.org

AI and Machine Learning: Employing advanced algorithms to predict the activity of new compounds and to identify novel chemical scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Z-Leu-Abu-CONH-CH2-CHOH-Ph, and how do protecting group strategies influence yield?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling. For the Abu (α-aminobutyric acid) and Leu (leucine) residues, use Fmoc/t-Bu protection to prevent side reactions. The CONH-CH2-CHOH-Ph moiety requires careful coupling under anhydrous conditions with HOBt/DIC activation. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity. Yield optimization depends on deprotection efficiency and coupling reagent selection (e.g., HATU vs. DCC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for backbone amide protons (~6.5–8.5 ppm) and chiral center confirmation.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+ ≈ 550–600 Da).
  • IR : Confirm carbamate (Z-group) absorption at ~1700–1750 cm1^{-1} and hydroxyl (CHOH) stretch at ~3200–3600 cm1^{-1} .

Q. How can researchers validate the inhibitory activity of this compound against CAPN2 (calpain 2)?

  • Methodological Answer : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) in kinetic assays. Prepare CAPN2 enzyme from recombinant sources or tissue lysates. Measure IC50_{50} values via dose-response curves (0.1–100 µM inhibitor concentration). Include controls: (1) EDTA (calpain inhibitor) and (2) vehicle (DMSO <0.1%). Validate specificity using related proteases (e.g., cathepsins) to rule off-target effects .

Advanced Research Questions

Q. How should researchers address contradictions in reported CAPN2 inhibitory data for this compound across different assay systems?

  • Methodological Answer :

  • Variable Analysis : Compare enzyme sources (e.g., human recombinant vs. murine lysates), buffer conditions (Ca2+^{2+} concentration), and substrate kinetics.
  • Statistical Validation : Use ANOVA or Tukey’s test to assess inter-study variability.
  • Meta-Analysis : Aggregate data from ChEMBL and GtoPdb to identify trends (e.g., species-specific activity differences) .

Q. What experimental design principles are essential for optimizing this compound’s selectivity profile against other cysteine proteases?

  • Methodological Answer :

  • Panel Screening : Test against >10 cysteine proteases (e.g., caspases, cathepsins) at 1–10 µM inhibitor concentrations.
  • Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with CAPN2’s Gly205^{205} or steric clashes with cathepsin L’s S2 pocket).
  • Mutagenesis : Validate predicted binding residues via site-directed mutagenesis of CAPN2 .

Q. How can researchers design a study to evaluate the in vivo stability and metabolite profile of this compound?

  • Methodological Answer :

  • Stability Assays : Incubate compound in plasma (human/rodent) at 37°C. Sample at 0, 1, 3, 6, 12, 24 h. Analyze via LC-MS/MS.
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) with fragmentation (MS/MS) to detect hydroxylation or peptide bond cleavage products.
  • Pharmacokinetics : Administer IV/PO in rodent models; measure t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability. Include bile-duct cannulated animals to assess enterohepatic recycling .

Methodological Resources

  • Synthesis & Characterization : Follow ACS guidelines for peptide synthesis and IUPAC nomenclature .
  • Bioactivity Validation : Use ChEMBL/GtoPdb data with cross-species comparisons .
  • Contradiction Resolution : Apply meta-analysis frameworks from and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.